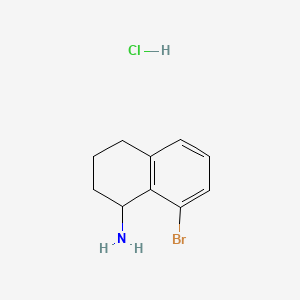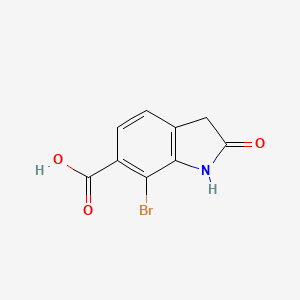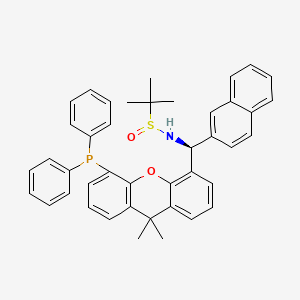
Ethyl 3-(bromomethyl)-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(bromomethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-5-fluorobenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 3-methyl-5-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(bromomethyl)-5-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 3-(azidomethyl)-5-fluorobenzoate, while reduction with LiAlH4 would produce Ethyl 3-(hydroxymethyl)-5-fluorobenzoate.
Applications De Recherche Scientifique
Ethyl 3-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-(bromomethyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the synthesis of bioconjugates and the modification of polymers .
Comparaison Avec Des Composés Similaires
Ethyl 3-(bromomethyl)-5-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-(chloromethyl)-5-fluorobenzoate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 3-(bromomethyl)-4-fluorobenzoate: The position of the fluorine atom is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
Ethyl 3-(bromomethyl)-5-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can influence the compound’s electronic properties and reactivity.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
ethyl 3-(bromomethyl)-5-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3 |
Clé InChI |
DFWAWJNZOQCCMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



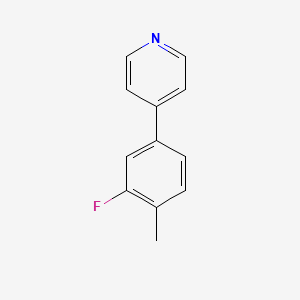
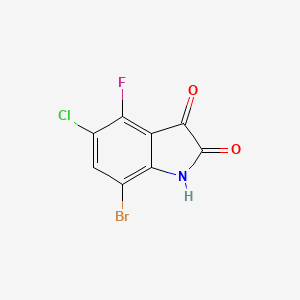

![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
